molecular formula C13H9N3O4 B3412908 N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide CAS No. 941869-03-0

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide

Cat. No.: B3412908
CAS No.: 941869-03-0
M. Wt: 271.23 g/mol
InChI Key: KULBBKGSYVAORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide, also known as 5-Isoxazolecarboxamide, N-[2-(aminocarbonyl)-3-benzofuranyl]-, is a compound that has been found to have significant biological activity . The primary targets of this compound are the cyclooxygenase (COX) enzymes , which play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the biosynthesis of prostaglandin H2 from arachidonic acid . Prostaglandin H2 is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes .

Result of Action

The result of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological process involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of 2-carbamoylbenzofuran with isoxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ eco-friendly techniques, including microwave-assisted or ultrasonication methods, to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole-4-carbaldehyde
  • 3,5-disubstituted isoxazoles
  • 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones

Uniqueness

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide stands out due to its unique combination of the benzofuran and isoxazole moieties, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c14-12(17)11-10(7-3-1-2-4-8(7)19-11)16-13(18)9-5-6-15-20-9/h1-6H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBBKGSYVAORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188256
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-03-0
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Reactant of Route 3
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Reactant of Route 4
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Reactant of Route 5
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Reactant of Route 6
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.